Ciclesonide is a synthetic glucocorticoid, specifically a pregnane derivative. [] It is classified as an inhaled corticosteroid and serves as a prodrug. [] In scientific research, ciclesonide is primarily studied for its anti-inflammatory properties and potential for treating respiratory diseases. [] It is a subject of extensive research due to its unique mechanism of action and improved safety profile compared to other inhaled corticosteroids. []
The primary chemical reaction involving ciclesonide is the hydrolysis of the isobutyrate ester at the C21 position by esterases. [, ] This reaction generates the active metabolite des-CIC, responsible for ciclesonide's pharmacological activity. [, ] Des-CIC can further undergo reversible esterification with fatty acids, primarily oleic acid, forming fatty acid conjugates. [] This reversible reaction is believed to contribute to the prolonged anti-inflammatory activity of ciclesonide. []
Ciclesonide acts as a prodrug that is converted into its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases within the airways. [, ] Des-CIC binds with high affinity to the glucocorticoid receptor, similar to other corticosteroids. [, ] This binding triggers a cascade of molecular events that ultimately lead to the inhibition of inflammatory processes. [] Specifically, des-CIC suppresses the expression of proinflammatory cytokines, chemokines, and adhesion molecules, thereby reducing inflammation and airway hyperresponsiveness. []
Ciclesonide is a lipophilic compound, meaning it has an affinity for fats and oils. [, ] This property contributes to its ability to penetrate cell membranes and form a local depot within the airways, resulting in a prolonged duration of action. [, ] Ciclesonide is administered as a solution for inhalation using a hydrofluoroalkane pressurized metered-dose inhaler. [] The formulation delivers a high fraction of respirable particles, leading to efficient lung deposition and minimal oropharyngeal deposition. [, ]
a. Treatment of Asthma: Ciclesonide has been researched as a potential treatment for asthma, particularly in children and adults with mild to moderate persistent asthma. [, , , , , , , , ] Studies have investigated its efficacy in improving lung function, reducing asthma symptoms, and decreasing the need for rescue medication. [, , , , , , , , ]
b. Treatment of Allergic Rhinitis: Research has explored ciclesonide's efficacy in treating allergic rhinitis, both seasonal and perennial. [, , , ] Studies have evaluated its ability to alleviate nasal symptoms, improve quality of life, and its safety profile compared to other treatment options. [, , , ]
c. Targeting Lung Cancer Stem Cells: Research has shown that ciclesonide inhibits lung cancer stem cells through its impact on Hedgehog signaling and SOX2 regulation. [] This finding suggests a potential for ciclesonide in preventing lung cancer stem cell formation. []
d. Investigating Airway Deposition and Metabolism: Studies have used radiolabeled ciclesonide to analyze its deposition and distribution in the lungs, revealing high lung deposition and peripheral distribution. [] Further research has investigated ciclesonide's metabolism in human lung and liver tissue slices, demonstrating its activation in the lung and rapid inactivation in the liver, contributing to its improved safety profile. [, , ]
e. Pharmacokinetic Studies: Various studies have investigated the pharmacokinetic properties of ciclesonide and its active metabolite des-CIC in different populations, including healthy subjects, patients with asthma, and various animal species. [, , , ] These studies have provided valuable insights into ciclesonide's absorption, distribution, metabolism, and excretion, contributing to understanding its safety and efficacy. [, , , ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8